N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.15354051 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Interactions
Research on related compounds has explored their intricate molecular structures and interactions. For instance, the study of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides has revealed significant insights into the geometric parameters of similar compounds. These structures demonstrate how the methoxy/methyl-substituted phenyl groups interact with other elements of the molecule, suggesting potential for various scientific applications, including the study of molecular interactions and the development of new materials or chemical sensors (Köysal et al., 2005).
Synthesis and Characterization
The synthesis and characterization of novel compounds are vital for advancing scientific research. For example, the creation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has been documented, showcasing methods to synthesize and analyze new compounds with potential applications in medicinal chemistry and drug discovery (Hassan, Hafez, & Osman, 2014).
Novel Derivatives and Their Properties
The development of novel pyrazole derivatives has been explored, providing insights into their thermal stability, molecular geometries, and potential applications in fields such as material science and pharmaceutical research. Studies like the synthesis, spectral, and X-ray crystal structure analysis of specific pyrazole carboxamide derivatives offer a foundation for developing new materials with unique physical properties (Kumara et al., 2018).
Catalytic and Biological Applications
Research has also focused on the catalytic and biological applications of pyrazole compounds. For instance, the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst presents a green, efficient method for synthesizing compounds with potential applications in agriculture and medicinal chemistry (Zolfigol et al., 2013).
Fluorophores and Imaging Agents
Another application area is the use of related compounds in the synthesis of efficient color-tunable fluorophores for imaging and diagnostic purposes. The development of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for fluorescent dyes demonstrates the potential of these compounds in creating advanced imaging agents that could benefit biomedical research (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-3-21-9-8-13(19-21)11-18-17(22)16-10-15(20-24-16)12-4-6-14(23-2)7-5-12/h4-9,16H,3,10-11H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDYKBNQLVVMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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